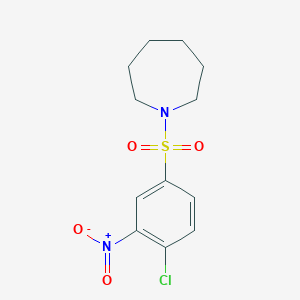

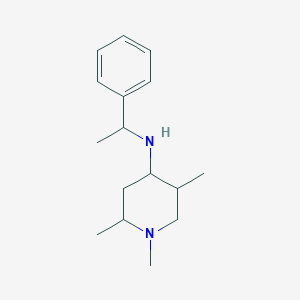

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylethanol is an organic compound with the formula C6H5CH(OH)CH3. It’s a colorless liquid that occurs widely in nature and is found in a variety of essential oils .

Synthesis Analysis

Propiophenone, an aryl ketone, can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . Another compound, 1-Phenylethanol, can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides .Molecular Structure Analysis

The molecule of 1-Phenylethanol consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) . The molecular weight of 1-Phenylethanol is 122.16 .Chemical Reactions Analysis

In the Hock rearrangement of isopropylbenzene hydroperoxide, migration of a methyl group rather than the phenyl group gives acetophenone and methanol as a result of an alternate rearrangement .Physical And Chemical Properties Analysis

1-Phenylethanol has a vapor density of 4.21 (vs air), a vapor pressure of 0.1 mmHg at 20 °C, a refractive index n20/D 1.527 (lit.), a boiling point of 204°C/745mmHg (lit.), a melting point of 19-20°C (lit.), and a density of 1.012 g/mL at 25°C (lit.) .Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

Synthesis and Structural Modifications : The compound has been utilized in various chemical synthesis processes. For example, the synthesis of 1,2,5-trimethyl-4-aminopiperidine, a derivative of the compound, has been explored, demonstrating its utility in chemical reactions (Prostakov, Mikheeva, & Pkhal'gumani, 1967). Additionally, the compound's role in the formation of zwitterionic and anionic intermediates in aminolysis reactions has been studied, highlighting its reactivity and potential in organic synthesis (Castro et al., 1993).

Three-Dimensional Structure Analysis : Research has focused on understanding the three-dimensional structures of various isomers of the compound through NMR spectroscopy. This is critical in elucidating the compound’s conformational behavior in different chemical environments (Fomichev et al., 1988).

Pharmaceutical and Medicinal Chemistry

Antibacterial Activity : The compound has been a precursor in the synthesis of new compounds with potential antibacterial activity. This is significant in the development of new pharmaceutical agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis and Medicinal Applications : Its derivatives have been synthesized using electrochemical methods, potentially leading to novel applications in medicinal chemistry (Kumari & Sharma, 2011).

Advanced Material Synthesis

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis processes, indicating its applicability in advanced material science and engineering (Milosevic et al., 2015).

Functionalized Heterocycles Preparation : It has been involved in the preparation of functionalized heterocycles, a crucial area in the development of novel materials and catalysts (Kabirifard, Ghahremani, & Afsharpoor, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1,2,5-trimethyl-N-(1-phenylethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-12-11-18(4)13(2)10-16(12)17-14(3)15-8-6-5-7-9-15/h5-9,12-14,16-17H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESBOMNHBGYPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2436253.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)

![6-Cyclopropyl-2-[[1-(2-methylpropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2436262.png)

amine](/img/structure/B2436264.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2436266.png)